molecular formula C13H5Cl2F4NO B4562577 2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide

2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide

Cat. No.: B4562577
M. Wt: 338.08 g/mol
InChI Key: IRBDDCBJLAOJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with dichloro and tetrafluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.

Scientific Research Applications

2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it is used. For example, some benzamide derivatives have been found to have antitumoral and anticonvulsive activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, health effects, first aid measures, storage, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2,3,5,6-tetrafluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide, such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
  • 2,5-dichloro-N-(3,4,5,6-tetrafluorophenyl)benzamide
  • 2,5-dichloro-N-(2,3,4,5-tetrafluorophenyl)benzamide

Uniqueness

2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dichloro and tetrafluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F4NO/c14-5-1-2-7(15)6(3-5)13(21)20-12-10(18)8(16)4-9(17)11(12)19/h1-4H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBDDCBJLAOJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C(=CC(=C2F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.